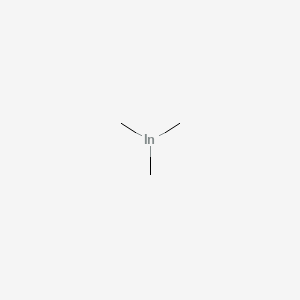

Trimethylindium

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trimethylindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.In/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEFSUTVZWZJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[In](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In(CH3)3, C3H9In | |

| Record name | Trimethylindium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylindium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187490 | |

| Record name | Trimethylindium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Akzo Nobel MSDS] | |

| Record name | Trimethylindium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.4 [mmHg] | |

| Record name | Trimethylindium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3385-78-2 | |

| Record name | Trimethylindium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylindium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylindium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylindium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylindium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR722GMA7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylindium: A Comprehensive Technical Guide to its Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and significant hazards associated with trimethylindium (TMI). This compound is a critical organometallic precursor in the semiconductor industry, particularly in the manufacturing of indium-containing compound semiconductors.[1] Its utility, however, is matched by its hazardous nature, necessitating a thorough understanding of its characteristics for safe handling and application. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Core Chemical Properties

This compound, with the chemical formula In(CH₃)₃, is a colorless, pyrophoric solid.[1][2] It is a volatile compound that is essential as a metalorganic source of indium for Metal-Organic Vapor Phase Epitaxy (MOVPE).[3] The high purity of TMI, often exceeding 99.9999%, is crucial for achieving the desired electronic properties in semiconductor materials.[3]

Quantitative Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₉In | [1] |

| Molecular Weight | 159.922 g/mol | [4] |

| Appearance | White, crystalline solid | [3] |

| Melting Point | 88 °C (190 °F; 361 K) | [1] |

| Boiling Point | 134 °C (273 °F; 407 K) | [1] |

| Density | 1.568 g/cm³ | [1] |

| Vapor Pressure | 2.4 mmHg | [5] |

| Solubility in Water | Reacts violently | [5] |

Inherent Hazards and Safety Precautions

The primary hazard associated with this compound is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[3][6] It also reacts violently with water, releasing flammable gases that can self-ignite.[6][7] These properties demand stringent safety protocols and specialized handling procedures.

Hazard Classification and GHS Information

The following table outlines the GHS hazard classifications for this compound, providing a clear summary of its intrinsic dangers.

| Hazard Class | GHS Classification | Hazard Statement | References |

| Pyrophoric Solids | Category 1 | H250: Catches fire spontaneously if exposed to air | [6][8] |

| Substances which in contact with water emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously | [6][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [6][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [6][8] |

Health Effects and First Aid

Exposure to this compound can cause severe skin burns and eye damage.[6][7] Inhalation of its combustion products can lead to irritation of the respiratory tract.[6] In case of exposure, immediate and appropriate first aid is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water.[4] Remove contaminated clothing, but only if it is not stuck to the skin.[4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[4] Do not wear contact lenses when handling this material.[4] Seek immediate medical attention.[4]

-

Inhalation: Move the exposed individual to an uncontaminated area.[4] If breathing is difficult, administer oxygen.[4] If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4]

Experimental Protocols and Handling Procedures

Given the hazardous nature of this compound, all manipulations must be conducted with strict adherence to safety protocols. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[3][7]

-

Skin Protection: A flame-resistant lab coat, worn over clothing made of natural fibers, is required.[3][9] Chemical-resistant gloves (e.g., neoprene or nitrile) must be worn.[3][7]

-

Respiratory Protection: Handling should be done in a well-ventilated fume hood or a glove box to avoid inhalation.[6][7] In case of a spill or fire, a self-contained breathing apparatus is necessary.[4]

Engineering Controls

-

Glove Box: For most operations, especially those involving the transfer of the solid, a glove box with an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.[3][6]

-

Fume Hood: All work with this compound should be performed in a certified chemical fume hood with the sash positioned as low as possible.[3]

-

Fire Extinguishing Media: A Class D dry powder fire extinguisher (e.g., Met-L-X, Lith-X) or dry sand must be readily available in the immediate work area.[4][6] NEVER use water, carbon dioxide, or halogenated extinguishers on a this compound fire. [4]

Visualizing Relationships and Workflows

To better illustrate the connections between the properties of this compound and its associated hazards, as well as a general workflow for its safe handling, the following diagrams are provided.

Caption: Logical relationship between the chemical properties of this compound and its inherent hazards.

Caption: General experimental workflow for the safe handling of this compound.

Detailed Experimental Methodologies

The following sections provide detailed, plausible experimental protocols for the synthesis, use in MOVPE, and NMR analysis of this compound. These are intended as illustrative examples and should be adapted and reviewed by qualified personnel before implementation.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the reaction of indium(III) chloride with trimethylaluminum in a high-boiling point solvent.[10][11]

Materials and Equipment:

-

Indium(III) chloride (InCl₃)

-

Trimethylaluminum (TMA)

-

Potassium fluoride (KF)

-

Squalane (high-boiling solvent)

-

Anhydrous, deoxygenated solvents (e.g., cyclopentane) for washing

-

Schlenk line apparatus with inert gas (argon or nitrogen) supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle with temperature controller

-

Sublimation apparatus

Procedure:

-

Apparatus Setup: Assemble the Schlenk line apparatus, ensuring all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

-

Charging the Reactor: In a glove box, charge the three-neck flask with potassium fluoride (1500 g) and indium(III) chloride (800 g).[10]

-

Solvent Addition: Remove the flask from the glove box and connect it to the Schlenk line. Add squalane (4 L) to the flask under a positive pressure of inert gas.[10]

-

Initiation of Reaction: Begin mechanical stirring. Slowly add an initial portion of trimethylaluminum (100 ml) dropwise from the dropping funnel. A brief appearance of white smoke may be observed.[10]

-

Main Reaction: Stir the mixture for two hours at room temperature. Then, heat the reaction mixture to 125°C. Add the remaining trimethylaluminum (to a total of 800 g) over a period of 2.5 hours, maintaining the internal temperature between 100 and 105°C.[10]

-

Reaction Completion and Cooling: After the addition is complete, continue heating the mixture at 100-120°C for an additional 3 hours.[10] Allow the reaction to cool to room temperature under inert gas.

-

Product Isolation and Purification:

-

Carefully transfer the reaction mixture to a sublimation apparatus under an inert atmosphere.

-

Slowly heat the apparatus to 58°C to initiate sublimation, which is carried out for 12 hours with a maximum temperature of 70°C.[10]

-

Collect the sublimed this compound.

-

For further purification, wash the collected TMI with anhydrous cyclopentane and resublimate.[10]

-

Experimental Protocol 2: General Procedure for MOVPE of an InP Layer

This protocol outlines a general procedure for the deposition of an indium phosphide (InP) layer using this compound and phosphine in a laboratory-scale MOVPE reactor.

Materials and Equipment:

-

This compound (TMI) bubbler

-

Phosphine (PH₃) gas cylinder (or an alternative phosphorus precursor)

-

Hydrogen (H₂) carrier gas

-

InP substrate

-

MOVPE reactor system with mass flow controllers, pressure control, and substrate heater

Procedure:

-

Substrate Preparation: Clean the InP substrate using a standard procedure (e.g., degreasing with organic solvents followed by an acid etch and deionized water rinse) and load it into the MOVPE reactor.

-

System Purge: Purge the entire MOVPE system, including the gas lines and reactor chamber, with high-purity hydrogen gas to remove any residual air and moisture.

-

Substrate Heating: Heat the InP substrate to the desired growth temperature (typically in the range of 500-650°C) under a flow of phosphine and hydrogen. The phosphine flow is necessary to prevent the thermal decomposition of the InP substrate.

-

Growth Initiation: Once the substrate temperature is stable, introduce a controlled flow of this compound vapor into the reactor by passing hydrogen carrier gas through the TMI bubbler. The TMI and PH₃ will react at the hot substrate surface to deposit an epitaxial layer of InP.

-

Growth and Termination: Maintain the gas flows and temperature for the desired growth duration to achieve the target layer thickness. To terminate the growth, switch the TMI flow to the vent line while keeping the PH₃ and H₂ flows on.

-

Cooling: Cool the substrate to room temperature under a continuous flow of phosphine and hydrogen.

-

System Shutdown: Once at room temperature, shut off the precursor and carrier gas flows and vent the reactor. The coated substrate can then be safely removed.

Experimental Protocol 3: Preparation of an NMR Sample of this compound

This protocol describes the safe preparation of an NMR sample of the pyrophoric and air-sensitive this compound. All steps must be performed in a glove box.

Materials and Equipment:

-

This compound (TMI)

-

Anhydrous deuterated benzene (C₆D₆)

-

NMR tube and cap

-

Small vial

-

Pasteur pipette and bulb

-

Spatula

-

Glove box with an inert atmosphere

Procedure:

-

Glove Box Preparation: Ensure the glove box is purged and has a stable inert atmosphere with low oxygen and moisture levels. Bring all necessary materials and equipment into the glove box.

-

Sample Weighing: In the small vial, carefully weigh a small amount of this compound (typically 5-10 mg for ¹H NMR).

-

Dissolution: Add approximately 0.6-0.7 mL of anhydrous deuterated benzene to the vial containing the TMI. Gently swirl the vial to dissolve the solid.

-

Transfer to NMR Tube: Using the Pasteur pipette, carefully transfer the solution from the vial to the NMR tube.

-

Capping and Sealing: Securely cap the NMR tube. For extra precaution against leakage, the cap can be wrapped with Parafilm.

-

Removal from Glove Box: Safely remove the sealed NMR tube from the glove box.

-

Analysis: The sample is now ready for NMR analysis. Inform the NMR facility manager about the hazardous nature of the sample.

-

Post-Analysis Handling: After analysis, the sample must be returned to a glove box for safe quenching and disposal of the contents. The NMR tube should be thoroughly cleaned and decontaminated.

This guide provides essential information for the safe and effective use of this compound. It is imperative that all personnel working with this compound receive thorough training on its hazards and the specific procedures required for its handling. Always consult the Safety Data Sheet (SDS) and relevant institutional safety protocols before commencing any work with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistry.ucla.edu [chemistry.ucla.edu]

- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemistry.nd.edu [chemistry.nd.edu]

- 7. ehs.utexas.edu [ehs.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. pnnl.gov [pnnl.gov]

- 10. data.epo.org [data.epo.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Synthesis of Trimethylindium from Indium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylindium (TMI), with the chemical formula In(CH₃)₃, is a critical organoindium precursor for the deposition of indium-containing compound semiconductors via Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2][3] The high purity of TMI is paramount for manufacturing high-performance optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes.[4] This guide provides an in-depth overview of the primary synthetic route to this compound, starting from anhydrous indium trichloride (InCl₃). It details the underlying chemical reactions, experimental protocols, purification techniques, and essential safety considerations.

Introduction to this compound

TMI is a colorless, crystalline solid that readily sublimes.[2] It is a pyrophoric compound, meaning it ignites spontaneously upon contact with air, and reacts violently with water.[5][6] Due to its vital role in the semiconductor industry, the synthesis of high-purity TMI is of significant interest.[2] The most common and straightforward laboratory synthesis involves the reaction of indium trichloride with a suitable methylating agent.[5][7]

Synthesis from Indium Trichloride

The synthesis of this compound from indium trichloride is typically achieved through the reaction with organolithium or Grignard reagents in an ether solvent.[7] Indium trichloride acts as a Lewis acid in these reactions.[7][8]

Reaction with Methyllithium

The reaction of indium trichloride with methyllithium (LiCH₃) in a diethyl ether solution yields a this compound-ether adduct, from which the final product is isolated.[5][7] The balanced chemical equation for this reaction is:

InCl₃ + 3LiCH₃ → In(CH₃)₃•O(C₂H₅)₂ + 3LiCl [5][7]

Reaction with Methylmagnesium Halides (Grignard Reagents)

Alternatively, a Grignard reagent such as methylmagnesium iodide (CH₃MgI) can be used as the methylating agent.[7] This reaction also proceeds in diethyl ether and produces the corresponding magnesium halide salts as byproducts.[7]

InCl₃ + 3CH₃MgI → In(CH₃)₃•O(C₂H₅)₂ + 3MgClI [7]

Experimental Protocol: A Generalized Approach

The following protocol outlines the general steps for the synthesis of this compound. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric nature of the reagents and product.[9][10]

Materials and Equipment:

-

Anhydrous Indium Trichloride (InCl₃)

-

Methyllithium solution in diethyl ether (e.g., 1.6 M) or freshly prepared Methylmagnesium Iodide

-

Anhydrous diethyl ether

-

Schlenk flask and other appropriate glassware

-

Magnetic stirrer and heating mantle

-

Sublimation apparatus

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous indium trichloride under an inert atmosphere.

-

Solvent Addition: Anhydrous diethyl ether is added to the flask to create a suspension of the indium trichloride.

-

Addition of Methylating Agent: The flask is cooled in an ice bath. The methyllithium solution (or Grignard reagent) is added dropwise to the stirred suspension of indium trichloride. This is an exothermic reaction and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Initial Product Isolation: The reaction results in a slurry containing the this compound-ether adduct and precipitated lithium or magnesium salts. The solvent can be removed under vacuum to yield the crude product mixture.

-

Purification by Sublimation: The crude product is transferred to a sublimation apparatus. The apparatus is heated under vacuum, causing the this compound to sublime, leaving the non-volatile inorganic salts behind. The purified this compound is collected on a cold finger.[4]

-

Final Product Handling: The purified, white crystalline this compound is collected and stored in a sealed container under an inert atmosphere.[10]

Data Presentation

The following tables summarize key data related to this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | In(CH₃)₃ or C₃H₉In |

| Molar Mass | 159.92 g/mol [11] |

| Appearance | White, crystalline solid[5] |

| Melting Point | 88 °C[2][5] |

| Boiling Point | 134 °C (decomposes above 101 °C)[5] |

| Density | 1.568 g/cm³ (at 20 °C)[5] |

| Solubility in Water | Reacts violently[5] |

Table 2: Typical Synthesis Parameters and Outcomes

| Parameter | Value/Range |

| Reactant Ratio (InCl₃:MeLi) | 1 : 3 (stoichiometric) |

| Solvent | Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 65-70%[4] |

| Purity (post-sublimation) | Up to 99.999% (5N) with respect to metallic impurities[4] |

| Purity (Semiconductor Grade) | >99.9999% (6N)[2] |

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for this compound synthesis.

Experimental Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [chemeurope.com]

- 3. indium.com [indium.com]

- 4. US5756786A - High purity this compound, method of synthesis - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. indium.com [indium.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. gelest.com [gelest.com]

- 11. This compound | C3H9In | CID 76919 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Physical Properties of Solid Trimethylindium (TMIn)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (TMIn), with the chemical formula In(CH₃)₃, is a crucial organometallic precursor in the semiconductor industry, primarily utilized in Metal-Organic Chemical Vapor Deposition (MOVPE) for the growth of indium-containing compound semiconductors.[1] These materials are fundamental components in a wide array of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The physical properties of solid TMIn are of paramount importance as they directly influence its handling, sublimation, and transport characteristics, which in turn affect the uniformity, purity, and overall quality of the deposited thin films. This technical guide provides a comprehensive overview of the core physical properties of solid this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Core Physical Properties

Solid this compound is a colorless, pyrophoric crystalline solid, meaning it can spontaneously ignite upon contact with air.[2][3] This high reactivity necessitates careful handling under inert atmosphere conditions. The key physical properties of TMIn are summarized in the tables below.

General Physical Properties

| Property | Value | Reference |

| Chemical Formula | In(CH₃)₃ | [4] |

| Molar Mass | 159.92 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Density | 1.568 g/cm³ (at 20 °C) | [4] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 88 - 89.8 °C (361 - 362.95 K) | [4] |

| Boiling Point | 134 °C (407 K) | [4] |

| Thermal Decomposition | Begins to decompose above 101 °C | [4] |

Vapor Pressure Data

The vapor pressure of this compound is a critical parameter for its application in MOVPE, as it determines the precursor's delivery rate to the reactor. Several equations have been reported, with the following being widely accepted for its accuracy under typical MOVPE conditions:[5]

| Vapor Pressure Equation | Temperature Range | Reference |

| log₁₀P (Torr) = 10.98 – 3204/T (K) | Wide range for MOVPE | [5] |

| log₁₀P (Torr) = 11.09 – 3246/T (K) | (Not specified) | [6] |

Structural Properties

In the solid state, this compound is known to exist in two polymorphic forms: a tetragonal phase and a rhombohedral phase.[4] The tetragonal phase is typically obtained through sublimation and is characterized by a tetrameric structure. The rhombohedral phase, discovered more recently, is formed upon recrystallization from hexane.[4]

| Crystal System | Space Group | a (Å) | c (Å) | Z | Reference |

| Tetragonal | P4₂/n | 13.464 | 6.379 | 8 | [7] |

Experimental Protocols

The accurate determination of the physical properties of this compound requires specialized experimental techniques, particularly due to its pyrophoric and air-sensitive nature.

Vapor Pressure Measurement

The vapor pressure of TMIn has been determined using both dynamic and static methods.[8]

1. Dynamic Measurement using an Ultrasonic Monitor (e.g., Epison™):

-

Objective: To measure the vapor pressure of TMIn under carrier gas flow conditions, simulating an MOVPE environment.

-

Apparatus: An MOVPE system equipped with an ultrasonic concentration monitor (e.g., Epison™), a mass flow controller for the carrier gas (typically hydrogen or nitrogen), a temperature-controlled bubbler containing solid TMIn, and pressure sensors.

-

Procedure:

-

Solid TMIn is loaded into a stainless-steel bubbler under an inert atmosphere (e.g., in a glovebox).

-

The bubbler is installed in the MOVPE system and its temperature is precisely controlled using a thermostat bath.

-

A carrier gas (e.g., H₂) is passed through the bubbler at a known flow rate, controlled by a mass flow controller.

-

The gas mixture (carrier gas + sublimed TMIn) flows through the ultrasonic monitor.

-

The ultrasonic monitor measures the speed of sound in the gas mixture, which is dependent on the concentration of TMIn.

-

The concentration of TMIn in the carrier gas is calculated from the speed of sound measurement.

-

The partial pressure of TMIn is then determined using the ideal gas law, considering the total pressure in the system and the molar fraction of TMIn.

-

The measurements are repeated at various bubbler temperatures to obtain the vapor pressure as a function of temperature.

-

2. Static Measurement using a Capacitance Manometer (e.g., Baratron™):

-

Objective: To directly measure the vapor pressure of TMIn in a static (no flow) system.

-

Apparatus: A high-vacuum system, a temperature-controlled sample holder for TMIn, and a high-precision capacitance manometer.

-

Procedure:

-

A sample of solid TMIn is placed in the sample holder under an inert atmosphere.

-

The system is evacuated to a high vacuum to remove any residual gases.

-

The sample holder is heated to a specific temperature, and the system is allowed to reach thermal equilibrium.

-

The vapor pressure of TMIn at that temperature is directly measured by the capacitance manometer.

-

The procedure is repeated at different temperatures to establish the vapor pressure curve.

-

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Due to its high purity, the melting of TMIn occurs over a very narrow temperature range. DSC is an ideal technique for accurately determining this melting point.

-

Objective: To determine the melting point and enthalpy of fusion of TMIn.

-

Apparatus: A Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.

-

Procedure:

-

In an inert atmosphere glovebox, a small sample of TMIn (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The DSC cell is purged with a dry, inert gas (e.g., nitrogen or argon).

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) through its melting range.

-

The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

-

Crystal Structure Determination by Single-Crystal X-ray Diffraction (XRD)

Determining the crystal structure of the air-sensitive TMIn requires careful handling to prevent decomposition.

-

Objective: To determine the crystal system, space group, and atomic coordinates of TMIn.

-

Apparatus: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).

-

Procedure:

-

Suitable single crystals of TMIn are selected under a microscope in an inert atmosphere (glovebox).

-

A selected crystal is coated with a layer of inert, viscous oil (e.g., perfluoropolyether oil) to protect it from the atmosphere.[4]

-

The oil-coated crystal is mounted on a cryo-loop.

-

The mounted crystal is rapidly transferred to the diffractometer and immediately cooled to a low temperature (e.g., 100-150 K) by the cryostream. This low temperature minimizes thermal motion of the atoms and protects the crystal from decomposition.[4]

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is collected by a detector.

-

The collected diffraction data is then processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.

-

Visualizations

Experimental Workflow for Physical Characterization of TMIn

Caption: Workflow for the physical characterization of this compound.

Conclusion

A thorough understanding of the physical properties of solid this compound is indispensable for its effective and safe use as a precursor in the fabrication of advanced semiconductor materials. The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals working in this field. Accurate characterization of TMIn enables precise control over the MOVPE process, leading to the reproducible growth of high-quality epitaxial layers with desired properties for next-generation electronic and optoelectronic devices.

References

- 1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pnnl.gov [pnnl.gov]

- 4. ncl.ac.uk [ncl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Trimethylindium (CAS 3385-78-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (TMI), with the CAS number 3385-78-2, is a pivotal organoindium compound with the chemical formula In(CH₃)₃. It presents as a colorless, pyrophoric solid that is crucial for various advanced technological applications, most notably as a high-purity indium precursor in the semiconductor industry.[1][2][3] Its high reactivity and volatility make it an essential component in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of compound semiconductors such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).[2] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its primary applications.

Chemical and Physical Properties

This compound is a monomeric compound in the gaseous state with a trigonal planar structure.[2] In the solid state, it can exist in two polymorphs: a tetragonal phase and a rhombohedral phase.[2] It is a potent Lewis acid, readily forming adducts with Lewis bases like secondary amines and phosphines.[2]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3385-78-2 | [1][2] |

| Molecular Formula | C₃H₉In | [2] |

| Molecular Weight | 159.92 g/mol | [2] |

| Appearance | Colorless, opaque crystals | [1] |

| Melting Point | 88 °C (190 °F; 361 K) | [1][2] |

| Boiling Point | 134 °C (273 °F; 407 K) | [1][2] |

| Density | 1.568 g/cm³ (at 20 °C) | [1][2] |

| Vapor Pressure | log P (Torr) = 10.98 – 3204/T (K) | [2] |

| Solubility in Water | Reacts violently | [1] |

| Main Hazards | Pyrophoric, Corrosive | [1] |

Data Presentation: Thermodynamic Properties

| Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 150.5-169.7 | kJ/mol | [1] |

| Enthalpy of Fusion (hfust) | 14.30 | kJ/mol | [4] |

| Enthalpy of Sublimation (hsub) | 48.50 ± 2.50 | kJ/mol | [4] |

Experimental Protocols

Synthesis of High-Purity this compound

A common method for synthesizing high-purity this compound, particularly for electronic applications, involves the reaction of an indium trihalide with an organoaluminum compound in a high-boiling point hydrocarbon solvent. This method is designed to minimize oxygen-containing impurities.

Materials:

-

Indium(III) chloride (InCl₃)

-

Trimethylaluminum (TMA)

-

Potassium fluoride (KF)

-

Squalane (high-boiling hydrocarbon solvent)

-

Nitrogen or Argon (inert gas)

-

Cyclopentane (for washing)

Equipment:

-

12 L stainless steel kettle head pot with a thermowell, mechanical stirrer, and nitrogen inlet

-

Dropping funnel

-

Dry ice condenser

-

Dry ice cooled receiver

-

Vacuum pump

Procedure:

-

To the 12 L stainless steel reactor, add 1500 g of potassium fluoride (KF), 800 g of indium(III) chloride (InCl₃), and 4 L of squalane under a nitrogen atmosphere.

-

Attach a dropping funnel and add 100 ml of trimethylaluminum (TMA) to the stirred mixture.

-

Heat the mixture to 125 °C.

-

Slowly add the remaining TMA over 2.5 hours while maintaining the temperature between 100-120 °C.

-

After the addition is complete, continue heating the mixture at 100-120 °C for an additional 3.5 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the dropping funnel and replace it with a dry ice condenser connected to a dry ice cooled receiver.

-

Apply a vacuum of 0.05 mm Hg.

-

Slowly heat the pot to 58 °C (thermowell temperature of 45 °C) to begin the sublimation of this compound.

-

Continue the sublimation for 12 hours, with a maximum pot temperature of 70 °C and a maximum thermowell temperature of 65 °C.

-

The purified this compound will condense in the dry ice cooled receiver.

-

For further purification to remove metallic impurities, the collected this compound can be washed with cyclopentane and resublimated.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Phosphide (InP)

Materials:

-

This compound (TMIn) - high purity electronic grade

-

Phosphine (PH₃) or Tertiarybutylphosphine (TBP)

-

Hydrogen (H₂) - carrier gas

-

Indium Phosphide (InP) or Gallium Arsenide (GaAs) substrate

Equipment:

-

Horizontal or vertical MOCVD reactor with an IR-heated graphite susceptor

-

Mass flow controllers for all gaseous precursors

-

Pressure control system

-

Substrate handling system

Procedure:

-

Prepare the InP or GaAs substrate by cleaning, etching, and rinsing with deionized water.

-

Load the substrate into the MOCVD reactor.

-

Heat the substrate to the desired growth temperature, typically in the range of 520-650 °C, under a hydrogen carrier gas flow.[5]

-

Introduce the Group V precursor (phosphine or TBP) into the reactor to stabilize the substrate surface.

-

Introduce this compound into the reactor via the hydrogen carrier gas. The TMIn bubbler is typically maintained at a constant temperature (e.g., 17-20 °C) to ensure a stable vapor pressure.[5][6]

-

The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter and is varied to optimize film quality, typically ranging from 1.5 to 80.[5]

-

The chamber pressure is maintained at a low pressure, for example, between 20 and 200 mbar.[5]

-

The deposition is carried out for the desired time to achieve the target film thickness.

-

After the growth is complete, the TMIn flow is stopped, and the substrate is cooled down under a continuous flow of the Group V precursor to prevent surface decomposition.

-

The grown InP epilayer can be characterized by techniques such as X-ray diffraction (XRD), photoluminescence (PL), and Hall measurements to assess its crystalline quality, optical properties, and electrical properties.[5]

Safe Handling and Quenching of this compound

This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[1][7] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Safety glasses and a face shield

-

Neoprene or nitrile rubber gloves[7]

Handling Procedures:

-

All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk line techniques.[7][8]

-

Ensure all glassware and equipment are thoroughly dried before use.

-

Keep flammable materials away from the work area.

-

Have a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression. Do not use water. [7]

Quenching Procedure for Small Residual Amounts:

-

Work in a fume hood and under an inert atmosphere.

-

Place the flask containing the residual this compound in an ice bath.

-

Slowly and dropwise, add a less reactive alcohol such as isopropanol to the cooled and stirred residue.

-

Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.

-

Finally, water can be added dropwise to ensure complete quenching.

-

The resulting solution should be neutralized before disposal as hazardous waste.

Visualizations

Synthesis of High-Purity this compound

Caption: Workflow for the synthesis of high-purity this compound.

MOCVD Process for Indium Phosphide (InP) Growth

Caption: Schematic of the MOCVD process for InP epitaxial growth.

Thermal Decomposition Pathway of this compound

References

- 1. Synthesis and thermal properties of adducts of this compound with nitrogen-containing Lewis bases - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemeo.com [chemeo.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. horiba.com [horiba.com]

- 7. gelest.com [gelest.com]

- 8. Purification [chem.rochester.edu]

Understanding the Pyrophoric Nature of Trimethylindium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pyrophoric nature of trimethylindium (TMI), a critical organometallic precursor in various industrial and research applications, including the manufacturing of semiconductors. Due to its spontaneous ignition in air and violent reaction with water, a thorough understanding of its chemical properties and safe handling protocols is paramount.

Core Properties and Hazards

This compound (In(CH₃)₃) is a white, crystalline solid that is highly valued as a source of indium in Metalorganic Vapour Phase Epitaxy (MOVPE).[1] However, its utility is matched by its significant hazards. TMI is classified as a pyrophoric solid, meaning it can spontaneously ignite when exposed to air.[2][3][4] This reactivity is a result of the highly energetic reaction between TMI and oxygen. Additionally, it reacts violently with water, releasing flammable gases that can also ignite.[2][5]

Quantitative Data Summary

The following table summarizes the key physical and safety-related properties of this compound, compiled from various safety data sheets and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉In | [2][6] |

| Molecular Weight | 159.92 g/mol | [2][7] |

| Appearance | White crystalline solid | [1][8][9] |

| Melting Point | 88 °C (190.4 °F) | [1][2][8][9] |

| Boiling Point | 133.8 - 136 °C (272.8 - 276.8 °F) | [7][9] |

| Flash Point | -18 °C (-0.4 °F) | [8] |

| Vapor Pressure | 5 mmHg @ 25 °C | [2] |

| Density | 1.568 g/cm³ | [4][9] |

| Decomposition | Uncontrollable above 101 °C; can be explosive if heated above 100°C. Thermally unstable above 140°C. | [1][2][9] |

Pyrophoric Reaction and Decomposition Pathway

The pyrophoric nature of this compound stems from its rapid and highly exothermic reaction with oxygen in the air. This oxidation process leads to the formation of indium oxide and combustion of the methyl groups. The thermal decomposition of TMI is also a critical factor, as it can be autocatalytic and uncontrollable, especially at temperatures exceeding its melting point.[1] The decomposition involves the sequential breaking of the In-CH₃ bonds, leading to the formation of methyl radicals (CH₃•) which then react to form ethane (C₂H₆), and leaving behind methylindium (MI) as an intermediate.[10][11]

Experimental Protocols for Handling this compound

Due to its extreme reactivity, all handling of this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[2][5] All equipment must be scrupulously dried to remove any traces of water.

General Handling Workflow

The following diagram outlines a generalized workflow for safely handling this compound in a research setting.

Key Experimental Methodologies Cited

While specific experimental protocols for studying the pyrophoric nature of TMI are not extensively detailed in the initial search, the general approach involves controlled exposure of TMI to air or moisture under monitored conditions. A typical experiment would involve:

-

Sample Preparation: A known quantity of TMI is loaded into a reaction vessel under a strictly inert atmosphere.

-

Controlled Exposure: A controlled flow of air, oxygen, or water vapor is introduced into the reaction vessel.

-

Monitoring: The reaction is monitored for signs of ignition, temperature changes (using thermocouples), and pressure changes.

-

Product Analysis: The solid and gaseous products of the reaction are collected and analyzed using techniques such as X-ray diffraction (XRD) for solid residues and gas chromatography-mass spectrometry (GC-MS) for gaseous byproducts.

Safety Precautions and Emergency Procedures

Given the hazardous nature of this compound, stringent safety measures are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear fire-resistant laboratory coats, chemical-resistant gloves (neoprene or nitrile rubber), and tightly fitting safety goggles or a full-face shield.[2][8]

-

Engineering Controls: Work must be performed in a glovebox or a well-ventilated fume hood equipped with an inert gas supply.[2][5] Laboratory and production areas must be equipped with special fire-extinguishing media for organometallics.[2][5]

-

Fire Extinguishing: In case of a fire, DO NOT USE WATER .[2] Use a dry chemical powder (e.g., Met-L-X), soda ash, or lime to extinguish the fire.[9] If the material is ignited, it may be safest to allow it to burn out while containing the fire to the immediate area.[2]

-

Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[8] If possible and safe to do so, cover the spill with a dry, inert material like sand or dolomite to smother the reaction.[2] Allow the material to decompose or the fire to burn out before attempting cleanup.[2]

-

First Aid:

-

Skin Contact: Brush off any loose particles and immediately flush the affected area with copious amounts of water.[8] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

This guide provides a foundational understanding of the pyrophoric nature of this compound. It is imperative that all personnel handling this material receive thorough training on its hazards and the specific safety protocols established within their institution. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound [chemeurope.com]

- 2. gelest.com [gelest.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. tosoh-finechem.co.jp [tosoh-finechem.co.jp]

- 8. chemicalbook.com [chemicalbook.com]

- 9. depts.ttu.edu [depts.ttu.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylindium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of trimethylindium (In(CH₃)₃), a pivotal organometallic compound in various scientific and industrial applications, including as a precursor in the manufacture of compound semiconductors.

Molecular Structure

The molecular structure of this compound is highly dependent on its physical state. In the gas phase, it exists as a monomer with a trigonal planar geometry.[1][2] However, in the solid state and in solution, it exhibits more complex oligomeric structures.

Gas Phase Structure

In the gaseous state, this compound is a monomeric molecule with a trigonal planar structure.[1][2] This structure has been determined by vapor phase electron diffraction.[3][4] The indium atom is at the center, bonded to three methyl groups.

Solid State Structure

In the solid state, this compound is a colorless, pyrophoric solid and displays polymorphism, existing in at least two different forms: a tetragonal phase and a rhombohedral phase.[1]

-

Tetragonal Phase: This phase is obtained by methods such as sublimation.[1] In this form, this compound is tetrameric, similar to its structure in a benzene solution.[1] These tetramers are further linked to form an infinite network.[1] Each indium atom is five-coordinate, featuring a distorted trigonal planar configuration.[1] There are three shorter equatorial In-C bonds and two longer axial In-C bonds that bridge to other indium atoms.[1]

-

Rhombohedral Phase: Discovered in 2005, this lower-density phase is formed when this compound is recrystallized from a hexane solution.[1] It consists of cyclic hexamers with (InC)₆ rings in an extended chair conformation, which are interlinked to form an infinite network.[1] The indium atoms in this phase are also five-coordinate.[1]

Solution Structure

In a benzene solution, this compound exists as a tetramer.[1]

Bonding in this compound

This compound is an electron-deficient compound, which drives its tendency to form oligomeric structures in the solid state and in solution to alleviate this deficiency. Compared to its lighter Group 13 congeners, trimethylaluminium and trimethylgallium, this compound is a weaker Lewis acid.[1][2] It readily forms adducts with secondary amines and phosphines.[1]

A qualitative molecular orbital description for the bonding in the tetrameric form suggests a new type of methyl bridge, different from the sharp-angled M-CH₃-M bridges found in trimethylaluminum.[5] In the tetramer, a "monomer" unit of nearly trigonal In(CH₃)₃ has one of its In-CH₃ bonds pointing towards the trigonal plane of an adjacent "monomer," forming an unsymmetrical, linear In-CH₃···In bridge.[5]

Quantitative Structural Data

The following tables summarize the key quantitative data on the molecular structure of this compound in its different phases.

Table 1: Molecular Structure Data of Gaseous this compound

| Parameter | Value | Experimental Method |

| In-C Bond Length (r) | 209.3 ± 0.6 pm | Vapor Phase Electron Diffraction |

| C-H Bond Length (r) | 114 ± 3 pm | Vapor Phase Electron Diffraction |

| H-C-In Bond Angle (∠) | 112.7 ± 0.8° | Vapor Phase Electron Diffraction |

Data sourced from a 1974 vapor phase electron diffraction study.[3]

Table 2: In-C Bond Distances in Solid-State this compound

| Phase | Bond Type | Bond Length (pm) |

| Tetragonal | Equatorial (within monomer) | ~216 |

| Axial (linking tetramers) | 308 | |

| Axial (inter-tetramer) | 356 | |

| Rhombohedral | Equatorial (within monomer) | 216.7 (average) |

| Axial (linking hexamers) | 302.8 | |

| Axial (inter-hexamer) | 313.4 |

Data sourced from X-ray crystallography studies.[1]

Experimental Protocols

The determination of the molecular structure of this compound relies on several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[6]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.[6]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas sample.[6]

-

Scattering: The electrons are scattered by the molecules of this compound.[6]

-

Detection: The scattered electrons form a diffraction pattern that is captured on a detector.[6]

-

Data Analysis: The diffraction pattern, which is a function of the scattering angle, is analyzed to determine the internuclear distances and bond angles within the molecule.[6]

For the study of this compound, exposures were made with the nozzle at 21 °C, where the vapor pressure of the solid is 3 Torr.[3]

X-ray Crystallography

X-ray crystallography is used to determine the arrangement of atoms within a crystal.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown, for example, by sublimation or recrystallization from a suitable solvent like hexane.[1]

-

X-ray Diffraction: A beam of monochromatic X-rays is directed at the crystal.

-

Diffraction Pattern: The crystal diffracts the X-rays, creating a unique diffraction pattern of spots.

-

Data Collection: The intensities and positions of the diffracted spots are measured.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding.[7] The number of vibrational modes for a non-linear molecule like this compound can be calculated using the formula 3N-6, where N is the number of atoms.[8]

Methodology:

-

Sample Preparation: The this compound sample is prepared for analysis, which can be in the solid, liquid, or gas phase.

-

Spectrometer: The sample is placed in an IR or Raman spectrometer.

-

Data Acquisition: An IR or Raman spectrum is recorded, showing the vibrational frequencies of the molecule.

-

Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions (e.g., In-C stretching, CH₃ rocking) based on theoretical calculations and comparison with related molecules.

Visualizations

The following diagrams illustrate the molecular structure and a simplified reaction pathway of this compound.

Caption: Ball-and-stick model of the monomeric structure of this compound.

Caption: Simplified stepwise thermal decomposition pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

The Thermal Decomposition of Trimethylindium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (TMIn), an organometallic compound with the formula In(CH₃)₃, is a critical precursor in the manufacturing of indium-containing compound semiconductors. These materials are fundamental components in a wide array of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The performance and quality of these devices are intrinsically linked to the precise control of the thin film deposition process, which is governed by the thermal decomposition characteristics of the precursor. Understanding the intricate details of how TMIn breaks down under heat is paramount for optimizing growth parameters, enhancing material purity, and ensuring reproducible manufacturing processes. This technical guide provides an in-depth analysis of the thermal decomposition of TMIn, consolidating key quantitative data, detailing experimental methodologies, and visualizing the core processes to serve as a vital resource for professionals in the field.

Core Decomposition Pathway

The thermal decomposition of this compound is a multi-step process primarily involving the sequential cleavage of the indium-carbon bonds. This process can be broadly categorized into three main stages, resulting in the progressive loss of methyl radicals and the eventual formation of elemental indium.

-

Initiation Step: The process begins with the homolytic fission of the first indium-methyl bond, yielding a dimethylindium (DMIn) radical and a methyl radical. This is generally the rate-determining step in the overall decomposition process.

-

Propagation Step: The newly formed dimethylindium radical is unstable and rapidly undergoes further decomposition, losing a second methyl radical to form monomethylindium (MMIn).

-

Termination and Product Formation: The highly unstable monomethylindium then decomposes to elemental indium and a final methyl radical. The liberated methyl radicals can then react with each other to form stable hydrocarbon byproducts, primarily ethane. In the presence of a hydrogen-containing carrier gas or solvent, methane can also be a significant byproduct. At lower temperatures, the monomethylindium intermediate can polymerize to form a white film.[1][2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of this compound. These values are critical for modeling and predicting the behavior of TMIn under various experimental conditions.

Table 1: Bond Dissociation and Activation Energies

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Experimental Context | Reference |

| First In-CH₃ Bond Dissociation Energy (D₁) | 47.2 | 197.5 | Toluene Carrier Flow System | [1] |

| Second In-CH₃ Bond Dissociation Energy (D₂) | 35.4 | 148.1 | Calculated | [1] |

| Third In-CH₃ Bond Dissociation Energy (D₃) | 40.7 | 170.3 | Toluene Carrier Flow System | [1] |

| Mean In-CH₃ Bond Dissociation Energy | 38.9 | 162.8 | Calorimetry | [1] |

| Activation Energy (Eₐ) for the First Decomposition Step | 46.2 | 193.3 | Flow reactor with mass spectrometry | [3] |

| Activation Energy (Eₐ) for the Third Decomposition Step | 40.7 | 170.3 | Toluene Carrier Flow System | [1] |

| Measured Activation Energy (Eₐ) | 40.6 - 56.2 | 170 - 235 | N₂ environment | [4] |

Table 2: Thermodynamic Data for TMIn Decomposition (Calculated at p = 1 bar)

| Reaction Step | Temperature (°C) | ΔᵣH° (kJ/mol) | ΔᵣS° (J/mol·K) | ΔᵣG° (kJ/mol) |

| In(CH₃)₃ → In(CH₃)₂ + CH₃ | 25 | +248 ± 6 | +165 | +173 |

| 320 | +248 ± 6 | +165 | +173 | |

| 450 | +248 ± 6 | +165 | +173 | |

| In(CH₃)₂ → InCH₃ + CH₃ | 25 | +116 ± 2 | +155 | +63 |

| 320 | +116 ± 2 | +155 | +63 | |

| 450 | +116 ± 2 | +155 | +63 | |

| InCH₃ → In + CH₃ | 25 | +196 | +150 | +140 |

| 320 | +196 | +150 | +140 | |

| 450 | +196 | +150 | +140 |

Data adapted from ab initio and kinetic modeling studies.[1][5]

Decomposition Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for studying the thermal decomposition of TMIn.

Caption: Homolytic cleavage pathway of this compound.

Experimental Protocols

The study of TMIn thermal decomposition typically employs high-vacuum systems coupled with sensitive analytical techniques to identify and quantify the decomposition products and intermediates. Below are generalized methodologies based on common experimental setups described in the literature.

Toluene Carrier Gas Flow System

This method is a classic approach for studying the kinetics of gas-phase decomposition of organometallic compounds.

Objective: To determine the rate constants and activation energies for the decomposition of TMIn in a controlled environment.

Apparatus:

-

A heated flow tube reactor, typically made of quartz, with a defined length and diameter.

-

A system for generating a stable flow of a carrier gas (e.g., toluene-saturated nitrogen or helium).

-

A bubbler containing liquid TMIn maintained at a constant temperature to ensure a constant vapor pressure.

-

A mass flow controller to regulate the flow of the carrier gas through the TMIn bubbler.

-

A high-vacuum pumping system to maintain a low pressure (typically 6.0 to 33.5 mm Hg).[2]

-

A series of cold traps to collect and separate the reaction products.

-

Analytical instrumentation, such as a gas chromatograph (GC) or a mass spectrometer (MS), for product analysis.

Procedure:

-

The reactor is heated to the desired decomposition temperature, ranging from 550 K to 781 K.[2]

-

A carrier gas, such as toluene, is passed through the TMIn bubbler at a controlled rate to introduce a known concentration of TMIn vapor into the reactor.

-

The TMIn decomposes as it flows through the heated reactor.

-

The gaseous products are collected in cold traps downstream of the reactor.

-

The contents of the traps are analyzed to identify and quantify the products, such as methane, ethane, and unreacted TMIn.

-

The extent of decomposition is determined as a function of temperature, pressure, and residence time in the reactor.

-

Kinetic parameters are then calculated from this data.

Metal-Organic Chemical Vapor Deposition (MOCVD) Reactor with In-situ Analysis

MOCVD is a widely used industrial process for growing thin films of compound semiconductors. Studying the decomposition of TMIn within an MOCVD reactor provides insights relevant to the actual deposition process.

Objective: To investigate the gas-phase chemistry of TMIn under conditions relevant to MOCVD growth and to correlate it with film growth characteristics.

Apparatus:

-

A horizontal or vertical flow MOCVD reactor.

-

A gas handling system with mass flow controllers for precise delivery of TMIn, carrier gases (e.g., H₂, N₂), and other precursors.

-

A heated substrate holder (susceptor).

-

An in-situ analytical tool, such as a mass spectrometer or an FTIR spectrometer, coupled to the reactor.

Procedure:

-

The MOCVD reactor is brought to the desired operating pressure and temperature.

-

A controlled flow of TMIn, diluted in a carrier gas, is introduced into the reactor.

-

The gas composition within the reactor is monitored in real-time using the in-situ analytical technique as a function of temperature and position within the reactor.

-

The decomposition products and intermediates are identified and their concentrations are measured.

-

This data is used to develop a kinetic model of the gas-phase reactions occurring during the MOCVD process.

Caption: Generalized workflow for studying TMIn decomposition.

Conclusion

The thermal decomposition of this compound is a fundamental process that dictates the success of manufacturing high-quality indium-based semiconductor devices. A thorough understanding of its decomposition pathways, kinetics, and the influence of experimental parameters is essential for process optimization and control. This guide has consolidated critical data and outlined the primary experimental methodologies to provide a comprehensive resource for researchers and professionals. The continued investigation into the nuances of TMIn pyrolysis, particularly through advanced in-situ analytical techniques and computational modeling, will undoubtedly lead to further advancements in the field of optoelectronics and semiconductor technology.

References

Technical Guide: Vapor Pressure of Trimethylindium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for trimethylindium (TMI), a critical precursor in the manufacturing of compound semiconductors. The information is curated for professionals in research and development who require precise data and methodologies for process modeling and control.

Quantitative Vapor Pressure Data for this compound

The vapor pressure of this compound is a crucial parameter for its delivery in Metal Organic Chemical Vapor Deposition (MOCVD) systems. Accurate data is essential for controlling the growth rate and composition of semiconductor thin films. Below is a summary of reported vapor pressure data and Antoine-like equation parameters for TMI.

Tabulated Vapor Pressure Data

A compilation of discrete vapor pressure measurements for this compound is presented in Table 1.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (mm Hg) |

| 10 | 283.15 | 3.45[1] | 3.45 |

| 25 | 298.15 | 5.0[2] | 5.0[2] |

| 30 | 303.15 | 19.35[1] | 19.35 |

Note: 1 Torr is approximately equal to 1 mm Hg.

Vapor Pressure Equations

The relationship between the vapor pressure of this compound and temperature can be described by the following Antoine-like equations, which are valid over specific temperature ranges. The general form of the equation is:

log₁₀(P) = B - A/T

Where:

-

P is the vapor pressure in Torr (or mm Hg)

-

T is the absolute temperature in Kelvin (K)

-

A and B are empirically determined constants

The constants from various studies are summarized in Table 2.

| Constant A (K) | Constant B | Pressure Units | Source / Remarks |

| 3204 | 10.98 | Torr | Widely used for MOVPE growth conditions.[3] |

| 3246 | 11.09 | mm Hg or Torr | Determined from direct, static vapor pressure measurements.[4] |

| 3014 | 10.52 | mm Hg | - |

The equation log P (Torr) = 10.98 – 3204 / T (K) is frequently cited and considered accurate for a wide range of Metal Organic Vapor Phase Epitaxy (MOVPE) growth conditions.[3]

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for a pyrophoric and moisture-sensitive solid like this compound requires specialized experimental setups. The two primary methods employed are the static method and the dynamic method.

Static Method

The static method involves the direct measurement of the pressure of the vapor in equilibrium with the solid phase in a closed, evacuated system. A common apparatus for this measurement on organometallic compounds utilizes a high-precision capacitance manometer.

Experimental Procedure:

-

Sample Handling: Due to its pyrophoric nature, a small sample of solid this compound is loaded into a sample cell under an inert atmosphere (e.g., in a glovebox).

-

Apparatus Assembly: The sample cell is connected to a stainless-steel vacuum manifold. The manifold is equipped with a high-accuracy capacitance manometer (e.g., a Baratron® gauge), a high-vacuum pump, and isolation valves. The entire setup, including the manifold and pressure sensor, is housed within a temperature-controlled oven or bath to ensure a uniform and stable temperature.

-

Degassing: The sample is carefully degassed to remove any volatile impurities. This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the headspace. The sample is then isolated from the vacuum pump, and the temperature is slowly raised to the desired measurement temperature. This process may be repeated until a stable and reproducible pressure reading is obtained.

-

Equilibrium and Measurement: The temperature of the oven or bath is set to the desired value and allowed to stabilize. The pressure inside the closed system is continuously monitored by the capacitance manometer. The vapor pressure is recorded once the pressure reading remains constant over time, indicating that equilibrium between the solid and vapor phases has been reached.

-

Data Collection: The vapor pressure is measured at a series of stabilized temperatures to generate a vapor pressure curve.

Dynamic Method

The dynamic method, often referred to as the transpiration method or saturation method, involves flowing an inert carrier gas over the solid sample at a known rate and measuring the amount of substance transported by the gas.

Experimental Procedure:

-

Sample Preparation: A known mass of this compound is placed in a thermostatted container (a "bubbler" in MOCVD terminology). The container is designed to ensure efficient saturation of the carrier gas.

-

Carrier Gas Flow: A precisely controlled flow of an inert carrier gas (e.g., ultra-high purity nitrogen or argon) is passed through or over the solid TMI sample. The mass flow controller ensures a constant and known molar flow rate of the carrier gas.

-

Saturation: The carrier gas becomes saturated with TMI vapor as it passes through the container. The temperature and pressure within the container are carefully controlled and monitored.

-

Concentration Measurement: The concentration of TMI in the gas stream exiting the container is measured. In modern MOCVD systems, this can be done in-situ using techniques like ultrasonic monitoring (e.g., an Epison™ monitor) which measures the speed of sound in the gas mixture, or by other gas-phase analytical techniques.

-

Vapor Pressure Calculation: Assuming the carrier gas is fully saturated with TMI vapor and behaves as an ideal gas, the partial pressure of TMI (which is its vapor pressure at that temperature) can be calculated using Dalton's law of partial pressures. The amount of TMI transported can also be determined by trapping the TMI downstream and measuring the mass change of the trap over time.

Visualizations

The following diagrams illustrate the experimental workflow for the static vapor pressure measurement and the logical relationship of the vapor pressure equations.

References

An In-Depth Technical Guide to the Lewis Acid Behavior of Trimethylindium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylindium (In(CH₃)₃, TMIn) is a pivotal organometallic precursor in the semiconductor industry and a reagent of growing interest in organic synthesis. Its chemical behavior is largely dictated by the Lewis acidic nature of the indium center, which readily forms adducts with a variety of Lewis bases. This technical guide provides a comprehensive overview of the Lewis acid characteristics of this compound, focusing on its interactions with key Lewis bases such as amines, phosphines, and ethers. The document summarizes thermodynamic and structural data, details relevant experimental protocols, and presents reaction pathways where the Lewis acidity of TMIn is of critical importance.

Introduction to the Lewis Acidity of this compound

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. In this compound, the indium atom is electron-deficient and possesses an empty p-orbital, making it a moderately strong Lewis acid. Compared to its lighter Group 13 congeners, trimethylaluminium and trimethylgallium, this compound is considered a weaker Lewis acid.[1]

The Lewis acidity of TMIn is a fundamental aspect of its chemistry and is central to its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of indium-containing compound semiconductors like InP, InAs, and InGaN.[2] In the MOCVD process, TMIn is often co-reacted with Lewis basic precursors such as ammonia (NH₃) or phosphine (PH₃), and the formation of adducts in the gas phase can significantly influence the deposition process and the quality of the resulting semiconductor material.[3][4] Furthermore, the ability of TMIn to act as a Lewis acid catalyst is being explored in various organic transformations.

This guide will delve into the quantitative and qualitative aspects of TMIn's Lewis acid behavior, providing valuable data and procedural insights for professionals in research and development.

Adduct Formation with Lewis Bases

This compound forms stable adducts with a wide range of Lewis bases, particularly those containing nitrogen, phosphorus, and oxygen donor atoms. The stoichiometry of these adducts is typically 1:1, although 2:1 adducts have also been reported, depending on the nature of the Lewis base and the reaction conditions.[5]

Adducts with Nitrogen-Containing Lewis Bases

Ammonia and amines are common Lewis bases that readily form adducts with this compound. The reaction is typically a straightforward combination of the two species. The formation of the this compound-ammonia adduct is a reversible gas-phase reaction, which is of particular relevance in the MOCVD of nitride semiconductors.[3]

Volatile 1:1 adducts of TMIn have been isolated with various nitrogen bases, including 3,3'-bipyridyl, 4,4'-bipyridyl, and 4-dimethylaminopyridine, when using a Lewis base solvent like diethyl ether.[5] The use of non-coordinating hydrocarbon solvents is necessary to prepare 2:1 adducts with certain bidentate amines.[5]

Adducts with Phosphorus-Containing Lewis Bases

Phosphines are another important class of Lewis bases that form adducts with this compound. These adducts are crucial intermediates in the MOCVD of indium phosphide (InP). The reaction between TMIn and phosphines such as trimethylphosphine (PMe₃) or triethylphosphine (PEt₃) leads to the formation of 1:1 adducts. The strength of the In-P bond in these adducts can be influenced by both electronic and steric factors of the phosphine ligand.

Adducts with Oxygen-Containing Lewis Bases

Ethers, such as diethyl ether (OEt₂), can also form adducts with this compound. The interaction is generally weaker compared to that with amines and phosphines. The formation of ether adducts is often observed during the synthesis of TMIn when ether is used as a solvent. For instance, the reaction of indium trichloride with methyl lithium in diethyl ether yields the Me₃In·OEt₂ adduct.[1]

Quantitative Data on Adduct Formation